molecular formula C13H13NO2 B13962765 2-(2-Ethyl-1,3-oxazol-5-yl)-1-phenylethanone

2-(2-Ethyl-1,3-oxazol-5-yl)-1-phenylethanone

Cat. No.: B13962765
M. Wt: 215.25 g/mol
InChI Key: SQWFRVDGMMOWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethyl-1,3-oxazol-5-yl)-1-phenylethanone is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the second position of the oxazole ring and a phenyl group attached to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1,3-oxazol-5-yl)-1-phenylethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-1,3-oxazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques such as column chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1,3-oxazol-5-yl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted oxazole and phenyl derivatives.

Scientific Research Applications

2-(2-Ethyl-1,3-oxazol-5-yl)-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1,3-oxazol-5-yl)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethyl-1,3-oxazol-5-yl)propan-1-amine
  • 2-(2-Ethyl-1,3-oxazol-5-yl)acetic acid
  • 2-(2-Ethyl-1,3-oxazol-5-yl)methanamine

Uniqueness

2-(2-Ethyl-1,3-oxazol-5-yl)-1-phenylethanone is unique due to its specific structural features, including the presence of both an oxazole ring and a phenylethanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-(2-ethyl-1,3-oxazol-5-yl)-1-phenylethanone

InChI

InChI=1S/C13H13NO2/c1-2-13-14-9-11(16-13)8-12(15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

SQWFRVDGMMOWHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(O1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.